(+)-Camphor-10-sulfonic acid

Chiral Resolution Sulfoximine Chemistry Process Chemistry

Racemic amine resolution at production scale demands cost-effective chiral acids with high recyclability. (+)-Camphor-10-sulfonic acid (CSA) addresses this directly: • Brandt & Gais protocol: ≥99% ee at 0.6 equiv., no recrystallization • Multi-ton D-phenylglycine production via Dutch resolution • PANI(HCSA) conductivity ~122 S·cm⁻¹-76-fold over PEDOT/PSS • Asymmetric lactonization: 94% ee, quantitative yield Bulk quantities in stock. Global shipping with hazmat handling.

Molecular Formula C10H16O4S
Molecular Weight 232.30 g/mol
CAS No. 5872-08-2
Cat. No. B044096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Camphor-10-sulfonic acid
CAS5872-08-2
Synonyms10-camphorsulfonic acid
10-camphorsulfonic acid, (+-)-isomer
10-camphorsulfonic acid, (1R)-isomer
10-camphorsulfonic acid, (1S,4R)-(+)-isomer
10-camphorsulfonic acid, aluminum salt
10-camphorsulfonic acid, ammonium salt
10-camphorsulfonic acid, bismuth (3+) salt
10-camphorsulfonic acid, calcium salt
10-camphorsulfonic acid, piperazine salt
10-camphorsulfonic acid, sodium salt
solucamphe
Molecular FormulaC10H16O4S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChIInChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
InChIKeyMIOPJNTWMNEORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Camphor-10-sulfonic acid Procurement Guide


(+)-Camphor-10-sulfonic acid, also known as (1S)-(+)-10-camphorsulfonic acid or (+)-CSA, is a naturally derived, enantiomerically pure organosulfur compound that functions as a strong chiral Brønsted acid (pKa ~1.2) [1]. It is a white crystalline solid with high water solubility, a specific rotation of approximately +21.5° (c=10, H2O), and an assay typically ≥99% by acidimetric titration . Its primary recognized utilities are as a chiral resolving agent for racemic amines and as a dopant for conductive polymers such as polyaniline [1].

Why Substitutes Fail: (+)-Camphor-10-sulfonic acid


Direct substitution of (+)-CSA with other chiral sulfonic acids or conventional resolving agents is not chemically or economically equivalent. While compounds like (+)-3-bromocamphor-8-sulfonic acid offer alternative chiral resolving capabilities, their implementation is significantly hindered by higher procurement costs and challenging recyclability, limiting them to niche, small-scale syntheses [1]. In contrast, (+)-CSA is deployed at a multi-ton industrial scale for manufacturing critical pharmaceutical intermediates [1]. Furthermore, in applications such as conductive polymer doping, replacing (+)-CSA with other common sulfonic acid dopants, such as p-toluenesulfonic acid or dodecylbenzenesulfonic acid, results in a dramatic reduction of the final material's electrical conductivity, rendering the product unsuitable for high-performance electronic applications . These performance and economic gaps underscore the necessity of specifying (+)-CSA for processes optimized around its unique physical and chemical properties.

Comparative Evidence: (+)-Camphor-10-sulfonic acid


Sulfoximine Resolution with Reduced Agent Load

In the resolution of racemic S-methyl-S-phenylsulfoximine, (+)-CSA enables a highly efficient protocol using only 0.6 molar equivalents, avoiding any recrystallization step. This yields the (+)-enantiomer with ≥99% enantiomeric excess (ee) in 80% yield, and the (-)-enantiomer with 97–99% ee in 74% yield [1]. This performance stands in direct contrast to conventional resolution protocols that typically use equimolar amounts (1.0–1.2 equivalents) of resolving agents like tartaric acid derivatives and often require multiple recrystallizations to achieve comparable enantiomeric purity [1].

Chiral Resolution Sulfoximine Chemistry Process Chemistry

Cost-Effective Industrial Amino Acid Resolution

For the production of enantiopure D-phenylglycine, a critical building block for semi-synthetic antibiotics, (+)-CSA is the resolving agent of choice on a multi-ton industrial scale, primarily due to its significant cost advantage [1]. In contrast, the resolution of the related compound 4-hydroxyphenylglycine is commercially performed using (+)-3-bromocamphor-8-sulfonic acid, but this agent is explicitly noted to be expensive and difficult to recycle, creating a major economic bottleneck [1]. This situates (+)-CSA as the industrially and economically preferred agent for scalable phenylglycine resolutions.

Pharmaceutical Manufacturing Amino Acid Resolution Industrial Crystallization

Conductivity of (+)-CSA-Doped Polyaniline

Polyaniline (PANI) doped with (+)-CSA demonstrates a substantially higher electrical conductivity of approximately 122 S·cm⁻¹, which is critical for electrode applications . This performance is vastly superior to other intrinsically conducting polymers doped with alternative sulfonic acids under the same measurement conditions: polypyrrole doped with dodecylbenzenesulfonic acid (PPY/DBSA) exhibits only ~2.6 S·cm⁻¹, and poly(3,4-ethylenedioxythiophene) doped with polystyrenesulfonate (PEDOT/PSS) shows ~1.6 S·cm⁻¹ . This represents a 47- to 76-fold increase in conductivity.

Conductive Polymers Materials Science Electro-optical Devices

Application Scenarios for (+)-Camphor-10-sulfonic acid


Lab-to-Pilot Sulfoximine Resolution

Leverage the Brandt & Gais half-equivalent method for resolving S-methyl-S-phenylsulfoximine. Using only 0.6 equivalents of (+)-CSA without recrystallization, laboratories can achieve ≥99% ee in a single step, directly minimizing reagent cost and process time. This protocol is scalable and has been proposed for large-scale application [1].

D-Phenylglycine Production for Antibiotics

Implement (+)-CSA as the resolving agent in a Dutch resolution process for D-phenylglycine production. Its low cost and high efficiency enable economically viable, multi-ton scale manufacturing, a feat not achievable with more expensive resolving agents like (+)-3-bromocamphor-8-sulfonic acid [2].

Polyaniline Electrodes for Optoelectronics

Use (+)-CSA as the dopant for polyaniline in the fabrication of polymer-dispersed liquid crystal (PDLC) display electrodes. The resulting PANI(HCSA) films achieve a conductivity of ~122 S·cm⁻¹, outperforming other common polymer electrodes (PPY/DBSA, PEDOT/PSS) by up to 76-fold, thus enabling superior electro-optical device performance .

Chiral Lactone Synthesis via Enantioselective Protonation

Employ (S)-CSA as a chiral proton source in the asymmetric lactonization of sodium 4-hydroxypimelate. This method generates the target (S)-lactone with a high enantiomeric excess of 94% in quantitative yield, providing a reliable route to chiral building blocks where other chiral acids may deliver lower stereoselectivity [3].

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